(R)-3-Aminohex-5-enoic acid
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Overview
Description
®-3-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a hex-5-enoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both amino acids and unsaturated carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminohex-5-enoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, can yield the desired ®-enantiomer. The reaction typically requires a rhodium or ruthenium catalyst and proceeds under mild conditions with hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminohex-5-enoic acid may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound from simple precursors are potential methods. These processes are often optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: ®-3-Aminohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the hex-5-enoic acid chain can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amino acids.
Substitution: Amides, esters.
Scientific Research Applications
®-3-Aminohex-5-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in studies of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Aminohex-5-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The unsaturated carboxylic acid chain can participate in various biochemical pathways, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Aminohex-5-enoic acid: The enantiomer of ®-3-Aminohex-5-enoic acid, with different stereochemistry.
3-Aminopentanoic acid: A similar compound with a shorter carbon chain.
3-Aminohexanoic acid: A saturated analog of ®-3-Aminohex-5-enoic acid.
Uniqueness: ®-3-Aminohex-5-enoic acid is unique due to its combination of an amino group and an unsaturated carboxylic acid chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
(3R)-3-aminohex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMNCMYSSFWTCS-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82448-92-8 |
Source
|
Record name | (R)-3-Amino-5-hexenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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